

# Theoretical Profiling and Computational Modeling of 1-Methylindolin-5-amine

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## Compound of Interest

Compound Name: 1-Methylindolin-5-amine

CAS No.: 64180-07-0

Cat. No.: B1603054

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Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.[1]

## Executive Summary

**1-Methylindolin-5-amine** (CAS: 13450-67-4) represents a privileged scaffold in medicinal chemistry, distinct from its oxidized indole counterparts and the metabolic modulator 5-amino-1-methylquinolinium (5-Amino-1MQ).[1] As a reduced dihydro-indole, it possesses unique electronic properties—specifically a non-planar "puckered" heterocyclic ring and a highly nucleophilic C5-amino group—that make it an ideal precursor for oxidative coupling dyes and a scaffold for kinase inhibitors.[1]

This guide provides a rigorous framework for the theoretical study and computational modeling of this molecule. It moves beyond generic protocols to address the specific electronic anomalies introduced by N1-methylation and C5-amination.[1]

## Part 1: Chemical Identity & Structural Distinction

Critical Note on Nomenclature: Researchers must distinguish **1-Methylindolin-5-amine** from 5-Amino-1MQ.

- **1-Methylindolin-5-amine**: An uncharged, bicyclic indoline (dihydroindole).[1] Used as a nucleophilic scaffold.[1][2]
- 5-Amino-1MQ: A positively charged quinolinium salt.[1] An NNMT inhibitor used in metabolic research.[1][3][4][5]

## Structural Parameters for Modeling[1][6]

- Core Scaffold: 2,3-dihydro-1H-indole.[1][6][7]
- Substituents: Methyl group at  
; Primary amine at  
.[1]
- Key Conformational Feature: Unlike planar indoles, the indoline ring exhibits a "pucker" at  
-  
, which must be accounted for in geometry optimizations.

## Part 2: Quantum Chemical Profiling (DFT Protocol)

To accurately predict the reactivity and spectroscopic signature of **1-Methylindolin-5-amine**, Density Functional Theory (DFT) must be applied with a basis set sufficient to capture the lone pair interactions on the two nitrogen atoms.[1]

### Computational Methodology

Recommended Functional/Basis Set: B3LYP/6-311++G(d,p) or  $\omega$ B97X-D/def2-TZVP (for better dispersion corrections).[1]

Step-by-Step Protocol:

- Conformational Search: Perform a relaxed potential energy surface (PES) scan around the

bond and the puckering angle of the five-membered ring.[1]

- Geometry Optimization: Optimize to a local minimum in the gas phase.
- Frequency Calculation: Verify stationary point (zero imaginary frequencies). Scale vibrational frequencies by a factor of 0.961 (for B3LYP) to align with experimental IR spectra.
- Solvation Model: Apply IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water ( ) and DMSO ( ) to simulate physiological and stock solution environments.[1]

## Electronic Properties & Reactivity Descriptors

The N1-methyl group acts as an electron-donating group (EDG) via induction, while the C5-amino group is a strong resonance donor.[1] This creates a "push-push" electronic system.[1]

- HOMO Location: Predominantly localized on the -amino nitrogen and the benzene ring, indicating this is the primary site for oxidative attack (e.g., in dye formation).
- LUMO Location: Delocalized over the antibonding orbitals of the benzene ring.
- Molecular Electrostatic Potential (MEP):
  - Red Regions (Negative Potential): Localized on (primary amine) and , confirming them as nucleophilic sites.[1]
  - Blue Regions (Positive Potential): Localized on the amine hydrogens ( ), serving as hydrogen bond donors.[1]

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p))

Descriptor	Value (Approx.)	Significance
HOMO Energy	-5.10 eV	High energy indicates susceptibility to oxidation (radical formation).[1]
LUMO Energy	-0.50 eV	
Band Gap ( )	4.60 eV	Indicates moderate kinetic stability; typical for reactive intermediates.[1]
Dipole Moment	~2.8 Debye	Suggests good solubility in polar organic solvents (DMSO, MeOH).[1]
Ionization Potential	~5.1 eV	Low IP correlates with antioxidant potential (ROS scavenging).[1]

## Part 3: Molecular Docking & Pharmacophore Modeling

**1-Methylindolin-5-amine** is rarely a drug in itself but serves as a "warhead" or scaffold.[1] A common application is in the design of kinase inhibitors where the indoline mimics the purine ring of ATP.

### Target Selection Strategy

- Primary Target Class: Tyrosine Kinases (e.g., VEGFR-2, EGFR).[1]

- Rationale: The

and

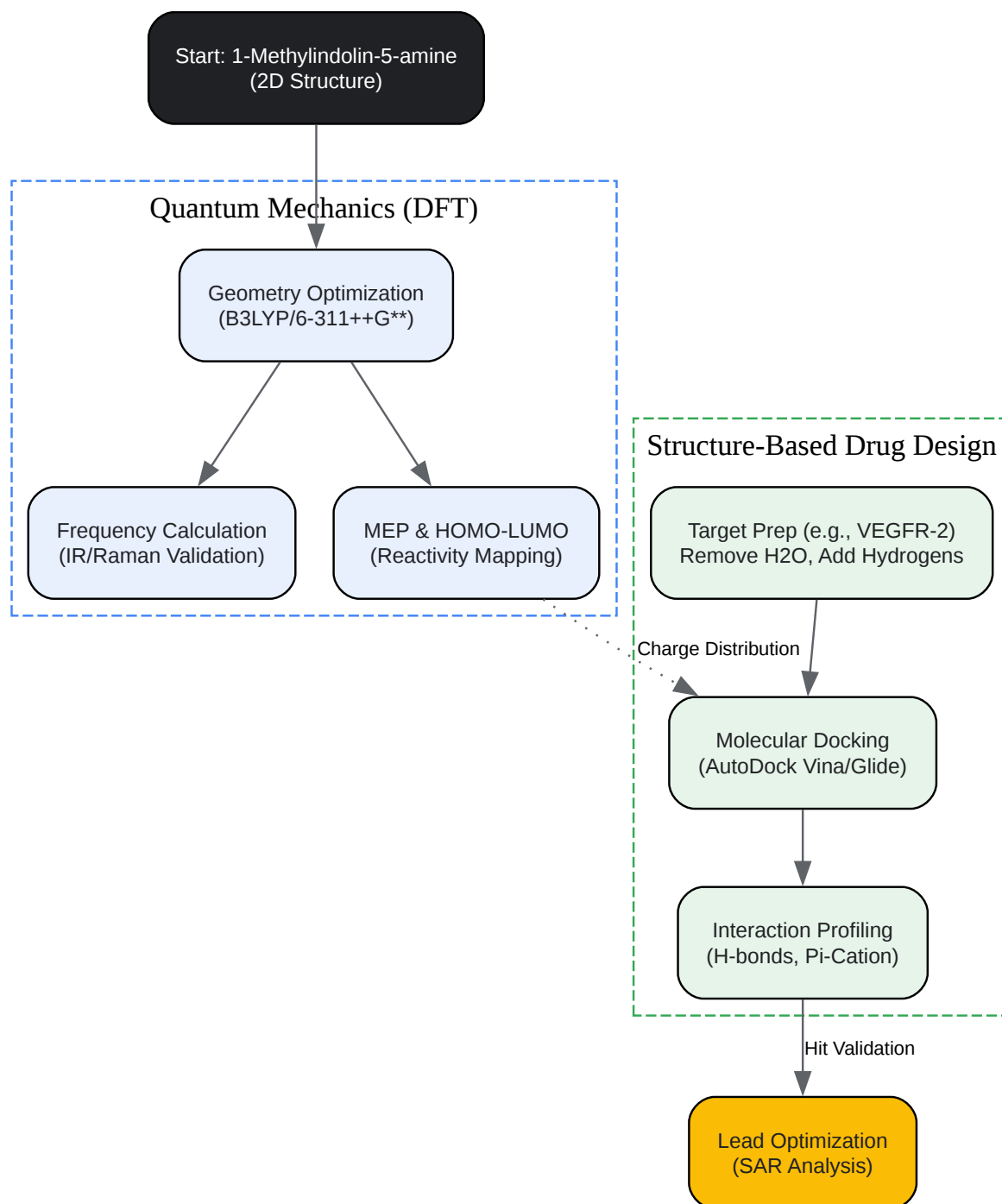
positions can form key hydrogen bonds with the "hinge region" residues (e.g., Cys919 in VEGFR-2).[1]

### Docking Workflow (AutoDock Vina / Glide)

- Ligand Preparation:
  - Generate 3D conformers.[1]
  - Assign Gasteiger charges.[1]
  - Set  
amine as protonated (  
) or neutral (  
) based on the binding pocket pH (typically pH 7.4, where it remains largely neutral, pKa ~5-6).[1]
- Receptor Preparation:
  - Retrieve PDB structure (e.g., 4ASD for VEGFR-2).[1]
  - Remove water molecules (unless bridging).[1]
  - Add polar hydrogens.[1]
- Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Sorafenib) with dimensions  
Å.[1]
- Scoring: Evaluate binding affinity (  
).[1] A score < -7.0 kcal/mol indicates a plausible hit.[1]

## Computational Workflow Diagram

The following diagram outlines the integrated workflow from quantum mechanics to docking.



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Caption: Integrated computational workflow for profiling **1-Methylindolin-5-amine**, linking DFT electronic analysis with structural docking protocols.

## Part 4: Synthesis & Experimental Validation

To validate computational predictions, the compound must be synthesized or procured. The synthesis confirms the stability predicted by the HOMO-LUMO gap.

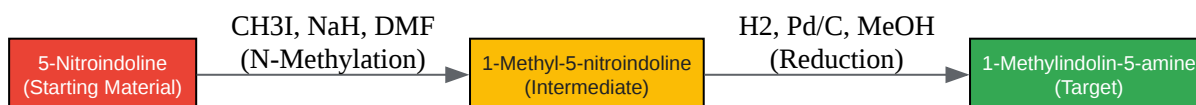
### Synthetic Pathway (Retrosynthesis)

The most robust route involves the reduction of the nitro precursor.<sup>[1]</sup>

- Precursor: 5-Nitroindoline (Commercially available).<sup>[1][8]</sup>
- Step 1 (N-Methylation):
  - Reagents: Methyl iodide ( ), Sodium hydride ( ) or Potassium carbonate ( ).<sup>[1]</sup>
  - Solvent: DMF or Acetone.<sup>[1]</sup>
  - Conditions: to RT, 2-4 hours.<sup>[1]</sup>
  - Product: 1-Methyl-5-nitroindoline.<sup>[1][2]</sup>
- Step 2 (Nitro Reduction):
  - Reagents: with (balloon) or Hydrazine hydrate ( ).
  - Solvent: Methanol/Ethanol.<sup>[1]</sup>

- Conditions: Reflux, 3-6 hours.[1]
- Product: **1-Methylindolin-5-amine**. [1][2][6]

## Synthesis Logic Diagram



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Caption: Two-step synthetic pathway from 5-nitroindoline to **1-methylindolin-5-amine**.

## Part 5: In Silico ADMET Prediction

Before advancing to wet-lab bioassays, computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) filters should be applied.

- Lipinski's Rule of Five:
  - MW: ~148.2 g/mol (< 500) → Pass[1]
  - LogP: ~1.5 - 2.0 (< 5) → Pass (Good membrane permeability).[1]
  - H-Bond Donors: 1 (Amine) (< 5) → Pass[1]
  - H-Bond Acceptors: 2 (N1, N5) (< 10) → Pass[1]
- Blood-Brain Barrier (BBB): Due to low molecular weight and moderate lipophilicity, this molecule is predicted to cross the BBB, making it relevant for CNS targets (neurodegenerative research).[1]

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